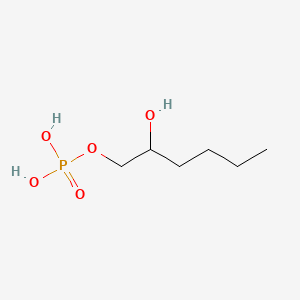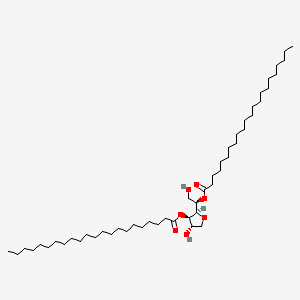
Sorbitan, didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sorbitan, didocosanoate can be synthesized through the esterification of sorbitan with docosanoic acid. The reaction typically involves heating sorbitan and docosanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out until the desired ester is formed, which can then be purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of sorbitan esters like this compound often involves continuous processes where sorbitan and fatty acids are reacted in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of supercritical carbon dioxide (scCO2) as a solvent can enhance the reaction efficiency by reducing viscosity and facilitating the removal of water formed during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Sorbitan, didocosanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Involves the reaction of sorbitan with docosanoic acid in the presence of an acid catalyst.
Hydrolysis: Can be hydrolyzed back to sorbitan and docosanoic acid using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Sorbitan and docosanoic acid.
Oxidation: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically results in the formation of alcohols.
Aplicaciones Científicas De Investigación
Sorbitan, didocosanoate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Sorbitan, didocosanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of the compound determines its effectiveness in various applications . In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparación Con Compuestos Similares
Similar Compounds
Sorbitan monostearate (Span 60): Another sorbitan ester used as an emulsifier in food and pharmaceuticals.
Sorbitan tristearate (Span 65): Used in similar applications as sorbitan monostearate but with different HLB values.
Sorbitan monolaurate (Span 20): Known for its use in cosmetics and personal care products.
Uniqueness
Sorbitan, didocosanoate is unique due to its long-chain fatty acid (docosanoic acid) component, which imparts distinct hydrophobic properties compared to other sorbitan esters. This makes it particularly effective in forming water-in-oil emulsions and stabilizing hydrophobic compounds .
Propiedades
Número CAS |
93980-58-6 |
|---|---|
Fórmula molecular |
C50H96O7 |
Peso molecular |
809.3 g/mol |
Nombre IUPAC |
[(2R,3R,4S)-2-[(1R)-1-docosanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] docosanoate |
InChI |
InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)56-46(43-51)50-49(45(52)44-55-50)57-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52H,3-44H2,1-2H3/t45-,46+,49+,50+/m0/s1 |
Clave InChI |
XLHKBKPYBHLCTJ-NEWJQEBSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)

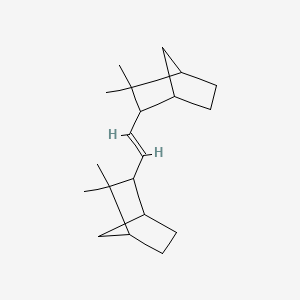
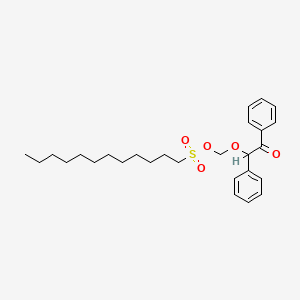

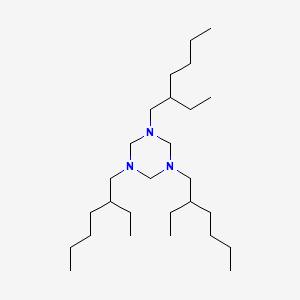

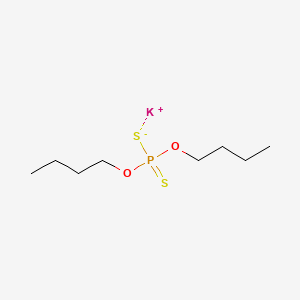
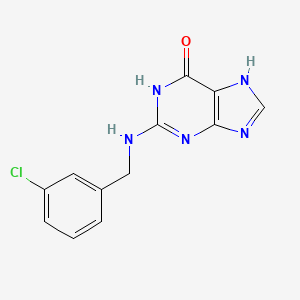
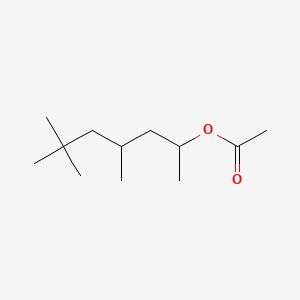
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

